methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that features a unique combination of functional groups, including an indole, a pyrazole, and a methyl ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Derivative: The starting material, 5-fluoroindole, undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group.
Synthesis of the Pyrazole Core: The indole derivative is then reacted with hydrazine and a suitable diketone to form the pyrazole ring.
Condensation Reaction: The pyrazole intermediate is subjected to a condensation reaction with an aldehyde to form the desired product.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones and aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the indole or pyrazole rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets in biological systems. The indole and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl (indol-3-yl)acetate: A structural derivative of indole-3-acetic acid, known for its role as a plant hormone.
N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine: A compound with similar indole and ethylamine moieties, studied for its neurological effects.
Uniqueness
Methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of indole, pyrazole, and ester functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23FN4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 2-[4-[N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H23FN4O3/c1-15(26-11-10-16-14-27-20-9-8-17(25)12-19(16)20)23-21(13-22(30)32-2)28-29(24(23)31)18-6-4-3-5-7-18/h3-9,12,14,27-28H,10-11,13H2,1-2H3 |
InChI Key |
KHEFMJOXDWHBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=C1C=C(C=C2)F)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
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